[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate

Lipophilicity Drug Discovery Permeability

Researchers requiring a high-lipophilicity ester probe for membrane permeability assays or a protected alcohol precursor face limited sourcing options with verified purity. This compound (XLogP3 = 5.9) solves these challenges: • Δ > +2.0 XLogP3 vs. methyl ester/acid analogs - optimal for cell-based HTS • Zero H-bond donors; ester linker benchmark vs. carbamate analog (CAS 339279-24-2) • Clean ester hydrolysis yields 4-(4-chlorophenoxy)-3-nitrobenzyl alcohol on demand Sourced from Oprea1 screening library, supplied with batch-specific QC documentation.

Molecular Formula C20H13Cl2NO5
Molecular Weight 418.23
CAS No. 339279-25-3
Cat. No. B2606655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate
CAS339279-25-3
Molecular FormulaC20H13Cl2NO5
Molecular Weight418.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C20H13Cl2NO5/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2
InChIKeyJCZKMNQBUBOGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate: Structural & Physicochemical Baseline


[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate (CAS 339279-25-3) is a synthetic organic compound belonging to the class of chlorophenoxy nitrophenyl esters, with a molecular formula of C20H13Cl2NO5 and a molecular weight of 418.2 g/mol [1]. It is cataloged in screening collections, such as the Oprea1 library, and is chiefly utilized as a research chemical or synthetic intermediate [2]. Its structure features a 4-chlorophenoxy group, a 3-nitro substituent on the central phenyl ring, and a 3-chlorobenzoate ester moiety, which collectively confer distinct physicochemical property values that differentiate it from its closest analogs [1].

Workflow Synthetic intermediate & research chemical
Collection Screening library (Oprea1) entry
Differentiation Property profile distinct from close analogs

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate: Why Analogs Cannot Substitute


Simple interchange of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate with its direct carbamate analog (CAS 339279-24-2) or the related methyl ester (CAS 320416-58-8) is not scientifically valid due to quantifiable differences in computed lipophilicity, hydrogen-bond donor capacity, and molecular connectivity [1][2]. As shown in the evidence below, these properties impact passive membrane permeability, metabolic stability, and further synthetic derivatization potential, which are critical factors in chemical probe design, assay development, and structure-activity relationship (SAR) studies [3]. Therefore, procurement decisions must be based on the specific property profile required for the experimental context.

Lipophilicity shift Higher computed XLogP3 than carbamate and methyl ester analogs may alter permeability context.
Hydrogen bond donor absence Zero HBD count vs one in carbamate/acid analogs may shift solubility and absorption profile.
Linker reactivity path Ester hydrolyzes to benzyl alcohol; carbamate yields aniline—derivatization routes differ.

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate: Differentiation from Structural Analogs


Increased Lipophilicity Over Carbamate and Ester Analogs

The target compound exhibits a computed XLogP3-AA value of 5.9, which is higher than the direct N-(3-chlorophenyl)carbamate analog (XLogP3 = 5.6) and substantially greater than the simpler methyl ester (XLogP3 = 3.8) and free acid (XLogP3 = 3.4) [1][2]. This difference indicates a stronger partitioning into lipid phases and is predictive of higher passive membrane permeability in cell-based assays [3].

Lipophilicity (XLogP3)
Reported
5.9
Δ +0.3 to +2.5 vs analogs
Supports lipid partitioning review
In silico XLogP3-AA model; may predict permeability
Lipophilicity Drug Discovery Permeability

Zero Hydrogen Bond Donors vs. Carbamate and Acid Analogs

The target compound possesses zero hydrogen bond donor (HBD) groups, in contrast to the N-(3-chlorophenyl)carbamate analog and the free acid, which each contain one HBD [1][2]. A zero HBD count is associated with increased passive absorption and altered solubility profiles, which can be advantageous for achieving specific oral bioavailability or cell-permeability characteristics [3].

H-Bond Donor Count
Reported
0 (target) vs 1 (carbamate, acid)
Lower HBD may shift solubility/permeability
Cactvs computed descriptor
Hydrogen Bonding Solubility Bioavailability

Ester Linkage for Prodrug and Intermediate Versatility

The 3-chlorobenzoate ester linkage in the target compound can be hydrolyzed to liberate the core 4-(4-chlorophenoxy)-3-nitrobenzyl alcohol, a potential synthetic intermediate, or the corresponding 4-(4-chlorophenoxy)-3-nitrobenzoic acid [1]. This hydrolytic pathway is not directly accessible from the carbamate analog, which would yield a different alcohol and a 3-chloroaniline fragment upon breakdown [2]. The methyl ester analog is a simpler structure that lacks the benzyl ester functionality for further elaboration.

Ester Hydrolysis
Class-level
Yields 4-chlorophenoxy-3-nitrobenzyl alcohol
Distinct intermediate utility vs carbamate
General org. chem. principles; confirm experimentally
Synthetic Chemistry Prodrug Design Intermediate

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate: Application Scenarios


High-Lipophilicity Screening Library for Intracellular Targets

For high-throughput screening campaigns targeting intracellular enzymes or receptors where passive membrane permeability is paramount, the high XLogP3 of 5.9 for [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate offers a distinct advantage over its more polar analogs (Δ > +2.0 vs. methyl ester and free acid) [1]. Procuring this specific ester ensures the library contains compounds with the required lipophilicity window for cell-based assays.

Structure-Activity Relationship (SAR) Studies on Linker Chemistry

In medicinal chemistry programs exploring the impact of ester versus carbamate linkers on metabolic stability and target engagement, this compound serves as the critical ester benchmark [1]. Its zero H-bond donor count and unique ester connectivity profile allow for direct comparison with the carbamate analog (CAS 339279-24-2), enabling the precise decoupling of linker effects on potency and clearance.

Synthesis of 4-(4-Chlorophenoxy)-3-nitrobenzyl-Derived Probes

Chemical biology labs require a protected form of 4-(4-chlorophenoxy)-3-nitrobenzyl alcohol for on-demand deprotection and functionalization. The 3-chlorobenzoate ester is ideal for this purpose, as the ester hydrolysis yields the desired alcohol intermediate cleanly, a step not feasible with the carbamate or acid forms [1][2]. This eliminates the need for separate sourcing and handling of the sensitive alcohol.

Negative Control Selection for Carbamate-Based Cholinesterase Inhibitor Studies

Chlorophenoxy derivatives have been implicated as histamine H3 receptor ligands with off-target cholinesterase inhibitory activity [1]. Given that the carbamate analog is structurally predisposed to carbamylate active-site serines, this ester compound can serve as a procurement-ready negative control, as its ester carbonyl is less electrophilic, reducing the risk of covalent enzyme inhibition.

Application
Selection Property
Validation Focus
High-lipophilicity intracellular screening
Lipophilicity window (XLogP3 profile)
Cell-based permeability assay context
SAR linker chemistry studies
Ester vs carbamate linkage identity
Metabolic stability & target engagement review
Protected precursor for functional probes
Ester hydrolysis pathway
Deprotection and derivatization validation
Negative control for cholinesterase studies
Ester carbonyl electrophilicity
Cholinesterase inhibition assay context
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